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Compound of Interest

Compound Name: Neopentasilane

Cat. No.: B600054 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of Neopentasilane (NPS), a key precursor

in advanced semiconductor manufacturing and nanomaterial synthesis. Aimed at researchers,

scientists, and professionals in drug development, this document outlines its chemical identity,

physical properties, synthesis, and applications, with a strong emphasis on safety and

experimental protocols.

Chemical Identification
Neopentasilane is a branched, non-pyrophoric liquid silicon precursor. Its fundamental

identification details are as follows:

Identifier Value

IUPAC Name tris(λ1-silanyl)silylsilicon

CAS Number 15947-57-6[1]

Synonyms Tetrasilylsilane, NPS, Trisilane, 2,2-disilyl-

Molecular Formula Si₅H₁₂

Molecular Weight 152.52 g/mol
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Physicochemical Properties
Neopentasilane is a colorless liquid with a disagreeable odor. It is highly flammable and

pyrophoric, meaning it can ignite spontaneously in air.[2] It is also sensitive to moisture.

Property Value

Appearance Colorless liquid[1]

Physical State Liquid[2]

Sensitivity Moisture[1]

Boiling Point Not specified

Applications in Research and Development
Neopentasilane is a valuable precursor for the deposition of silicon-containing films, such as

silica, silicon carbide, and silicon nitride, through chemical or physical vapor deposition

methods.[3] Its primary applications are in the fields of semiconductor manufacturing and

nanotechnology.

Chemical Vapor Deposition (CVD) for Silicon Epitaxy
NPS is utilized for the growth of high-quality epitaxial silicon layers at low temperatures (under

700 °C) with exceptionally high growth rates.[2] This is particularly advantageous in the

fabrication of advanced integrated circuits where minimizing the thermal budget is critical to

prevent dopant diffusion.[2]

Quantitative Data on CVD Growth Rates:

The following table summarizes the epitaxial growth rates of silicon using Neopentasilane in a

Chemical Vapor Deposition (CVD) process under various conditions. The data is compiled from

studies conducted at Princeton University.[2][4][5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b600054?utm_src=pdf-body
https://sturm.scholar.princeton.edu/sites/g/files/toruqf3826/files/sturm/files/jp.173.pdf
https://www.researchgate.net/figure/Comparison-of-low-pressure-CVD-epitaxial-growth-rates-vs-inverse-temperature-for-sources_fig2_252516241
https://sturm.scholar.princeton.edu/sites/g/files/toruqf3826/files/sturm/files/jp.173.pdf
https://www.researchgate.net/figure/Comparison-of-low-pressure-CVD-epitaxial-growth-rates-vs-inverse-temperature-for-sources_fig2_252516241
https://www.benchchem.com/product/b600054?utm_src=pdf-body
https://patents.google.com/patent/WO2008051328A1/de
https://sturm.scholar.princeton.edu/sites/g/files/toruqf3826/files/sturm/files/jp.173.pdf
https://sturm.scholar.princeton.edu/sites/g/files/toruqf3826/files/sturm/files/jp.173.pdf
https://www.benchchem.com/product/b600054?utm_src=pdf-body
https://sturm.scholar.princeton.edu/sites/g/files/toruqf3826/files/sturm/files/jp.173.pdf
https://pubs.aip.org/aip/apl/article/92/11/113506/326283/Ultrahigh-growth-rate-of-epitaxial-silicon-by
https://www.researchgate.net/publication/237440031_Chemical_Vapor_Deposition_Epitaxy_of_Silicon_and_Silicon-Carbon_Alloys_at_High_Rates_and_Low_Temperatures_using_Neopentasilane
https://www.princeton.edu/~sturmlab/pdfs/publications/CP.258.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Temperature
(°C)

Neopentasilan
e Partial
Pressure
(mTorr)

Carrier Gas
Carrier Gas
Pressure (Torr)

Growth Rate
(nm/min)

600 20 (upper limit) Hydrogen 6 54[4]

650 20 (upper limit) Hydrogen 6 130[2][4]

700 20 (upper limit) Hydrogen 6 215[4]

600 65 Hydrogen 6 ~80[2]

650 Not Specified Hydrogen Not Specified 180[5]

Synthesis of Silicon Nanowires
Neopentasilane serves as a precursor for the directed deposition of silicon nanowires (Si

NWs), with gold nanoparticles acting as a catalyst.[7] This process operates via a vapor-liquid-

solid (VLS) mechanism, where the precursor decomposes, forming a liquid gold/silicon alloy

that facilitates the growth of the nanowires.[7]

Experimental Protocols
Synthesis of Neopentasilane
A patented method for producing neopentasilane involves the reaction of a hexahalodisilane

with a tertiary amine catalyst to form a tetrakis(trihalosilyl)silane-containing mixture. This

intermediate is then reduced to neopentasilane using diisobutylaluminum hydride.[8]

Example Protocol: A solution of 1,4-diazabicyclo[2.2.2]octane in diethyl ether is added to

hexachlorodisilane under a dry nitrogen atmosphere. The mixture is stirred and allowed to

stand, leading to the formation of a precipitate. The neopentasilane is then isolated from the

reaction mixture, potentially through distillation.[3] The final product can be further purified by

distillation at a temperature below 100°C under reduced pressure to achieve a purity of at least

93%.[3]

Chemical Vapor Deposition of Epitaxial Silicon

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubs.aip.org/aip/apl/article/92/11/113506/326283/Ultrahigh-growth-rate-of-epitaxial-silicon-by
https://sturm.scholar.princeton.edu/sites/g/files/toruqf3826/files/sturm/files/jp.173.pdf
https://pubs.aip.org/aip/apl/article/92/11/113506/326283/Ultrahigh-growth-rate-of-epitaxial-silicon-by
https://pubs.aip.org/aip/apl/article/92/11/113506/326283/Ultrahigh-growth-rate-of-epitaxial-silicon-by
https://sturm.scholar.princeton.edu/sites/g/files/toruqf3826/files/sturm/files/jp.173.pdf
https://www.researchgate.net/publication/237440031_Chemical_Vapor_Deposition_Epitaxy_of_Silicon_and_Silicon-Carbon_Alloys_at_High_Rates_and_Low_Temperatures_using_Neopentasilane
https://www.benchchem.com/product/b600054?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3458599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3458599/
https://www.benchchem.com/product/b600054?utm_src=pdf-body
https://www.benchchem.com/product/b600054?utm_src=pdf-body
https://www.benchchem.com/product/b600054?utm_src=pdf-body
https://patents.google.com/patent/JP5373094B2/en
https://www.benchchem.com/product/b600054?utm_src=pdf-body
https://patents.google.com/patent/WO2008051328A1/de
https://patents.google.com/patent/WO2008051328A1/de
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following is a general protocol for the CVD of epitaxial silicon using neopentasilane,

based on published research.[2][4]

Substrate Preparation: (100) oriented silicon wafers are used as substrates.

CVD System: The growth is performed in a lamp-heated, single-wafer CVD reactor.

Precursor Delivery: Neopentasilane, a liquid at room temperature, is introduced into the

reactor by bubbling a carrier gas (e.g., hydrogen) through the heated liquid.

Growth Conditions: The substrate temperature is maintained between 600 and 700°C. The

reactor pressure is typically around 6 Torr.

Growth: The neopentasilane decomposes on the heated substrate surface, leading to the

epitaxial growth of a silicon film.

Characterization: The quality of the grown silicon layer is analyzed using techniques such as

cross-sectional transmission electron microscopy (x-TEM).[4]

Directed Deposition of Silicon Nanowires
This protocol describes the synthesis of silicon nanowires using neopentasilane as a

precursor.[7]

Catalyst Deposition: A thin layer of gold (approximately 10 nm) is sputtered onto a Si[9] or

borosilicate glass substrate.

Reaction Setup: The substrate is placed in a tube reactor.

Precursor Introduction: Neopentasilane is carried into the reactor by a stream of argon gas.

Nanowire Growth: The reaction is carried out at a temperature of 375°C for approximately

one hour, leading to the formation of silicon nanowires.

Safety and Handling
Neopentasilane is a pyrophoric liquid and must be handled with extreme caution in a

controlled environment.
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Personal Protective Equipment (PPE)
When handling neopentasilane, the following PPE is mandatory:

Flame-resistant lab coat

Nomex suit and hood (especially when changing cylinders)

Fire-resistant gloves

ANSI Z87.1-compliant safety glasses or goggles and a face shield[10]

Storage and Handling Workflow
Neopentasilane must be stored in a gas cabinet or an exhausted enclosure, away from

combustible materials, oxidizing agents, and ignition sources.[10] Cylinders should be secured

in an upright position.

The following diagram illustrates a safe workflow for handling neopentasilane in a laboratory

setting.
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Click to download full resolution via product page

Caption: Safe handling workflow for Neopentasilane.

Conclusion
Neopentasilane is a critical precursor for the low-temperature, high-growth-rate deposition of

high-quality silicon films and the synthesis of silicon nanowires. Its use requires stringent safety
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protocols due to its pyrophoric nature. This guide provides the foundational technical

information for its safe and effective use in advanced research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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